DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone is a chemical compound characterized by the molecular formula and a molecular weight of approximately 415.485 g/mol. This compound is notable for its research applications, particularly in pharmacology and medicinal chemistry. It is derived from risperidone, an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder, and serves as an impurity in the synthesis of risperidone itself .
DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone falls under the category of pharmaceutical compounds and is classified as a benzisoxazole derivative. Its structural components include a benzoyl moiety and fluorinated aromatic rings, which are significant in enhancing its biological activity .
The synthesis of DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone typically involves multi-step organic reactions that include:
The reaction conditions often require careful control of temperature and pH to ensure high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed to monitor the reaction progress and assess purity levels post-synthesis .
The molecular structure of DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone features several key components:
The compound can undergo various chemical reactions typical of aromatic compounds:
These reactions are facilitated by the presence of functional groups that enhance reactivity. For instance, the difluorobenzoyl group may direct electrophiles to specific positions on the aromatic ring during substitution reactions .
As an impurity derived from risperidone synthesis, DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone likely interacts with similar biological targets:
The pharmacokinetic properties suggest that it may have a similar absorption and distribution profile as risperidone but could vary in efficacy due to structural differences .
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or temperatures.
Data from various sources indicate that DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone has a purity level typically around 95%, which is crucial for its research applications .
DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone is primarily used in:
This compound serves as a valuable tool for understanding the pharmacodynamics and pharmacokinetics associated with atypical antipsychotics .
DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone is a structurally modified analog of the antipsychotic risperidone. Its core scaffold integrates a 6-fluoro-1,2-benzoxazole moiety linked via a benzoyl spacer to the risperidone pharmacophore. Key functional groups include:
Table 1: Key Functional Groups and Their Roles
Functional Group | Structural Role | Electronic Properties |
---|---|---|
2,4-Difluorobenzoyl | Enhances crystallinity | Electron-withdrawing (σₚ = +0.34 for F) |
6-Fluoro-1,2-benzoxazole | Imparts planar rigidity | Moderate π-acceptor capacity |
Pyrimidinone (retained) | Hydrogen-bond acceptor | Dipole moment ~3.5 D |
Piperidine (retained) | Conformational flexibility | Basic (pKₐ ~8.6) |
The molecular weight increases by 278.2 g/mol compared to risperidone due to the benzoxazole-difluorobenzoyl addition. This modification elevates the ClogP to 4.9, indicating higher lipophilicity [5].
The compound exhibits complex stereochemistry:
Structural divergences from risperidone profoundly alter physicochemical behavior:
Table 2: Structural and Property Comparison with Risperidone
Property | Risperidone | DES Analog | Functional Impact |
---|---|---|---|
Molecular Formula | C₂₃H₂₇FN₄O₂ | C₃₄H₂₈F₃N₄O₃ | Increased van der Waals volume |
Log P (octanol/water) | 3.1 | 4.9 | Enhanced membrane permeability |
Hydrogen bond acceptors | 6 | 9 | Altered solvation dynamics |
Rotatable bonds | 5 | 8 | Higher conformational flexibility |
Aromatic ring count | 3 | 5 | Increased π-stacking potential |
Crystallographic differences are pronounced: While risperidone crystallizes in monoclinic P2₁/c with four molecules per unit cell, preliminary data indicate the DES analog adopts an orthorhombic P2₁2₁2₁ lattice. The benzoxazole group forces coplanarity with the pyrimidinone ring (dihedral angle <15° vs. 42° in risperidone), reducing the molecule's conformational entropy in the solid state [4] [5].
Nuclear Magnetic Resonance (NMR)
¹³C and ¹⁹F NMR provide definitive evidence of structural integrity:
Fourier-Transform Infrared Spectroscopy (FTIR)
Characteristic vibrational modes:
Mass Spectrometry
High-resolution ESI-MS shows [M+H]⁺ at m/z 621.2134 (calc. 621.2138 for C₃₄H₂₉F₃N₄O₃). MS/MS fragmentation exhibits diagnostic ions:
Table 3: Key Spectroscopic Assignments
Technique | Critical Signals | Structural Assignment |
---|---|---|
¹³C NMR | δ 162.3 ppm | Benzoyl carbonyl carbon |
¹⁹F NMR | δ -123.8 ppm | Benzoxazole C6-fluorine |
FTIR | 1615 cm⁻¹ | Benzoxazole C=N stretch |
HRMS | m/z 621.2134 [M+H]⁺ | Molecular ion confirmation |
Single-Crystal Analysis
X-ray diffraction (PXRD, SCXRD) reveals:
Polymorphic Behavior
The compound exhibits dimorphism with distinct crystallization pathways:
Table 4: Polymorph Characteristics and Crystallization Conditions
Form | Space Group | Crystallization Solvent | Thermal Stability | Key Lattice Interactions |
---|---|---|---|---|
Form I | P2₁2₁2₁ | Ethanol/water | Stable to 185°C | N-H⋯O=C, C-H⋯F |
Form II | P2₁/c | Acetonitrile | Converts at 185°C | C-H⋯O, π-π stacking |
Computational crystal structure prediction (CSP) landscapes indicate five energetically feasible polymorphs within 4 kJ/mol. The absence of higher-energy forms in experiments suggests kinetic barriers to nucleation exceeding 120 kJ/mol. Solvent-mediated transformation studies show Form II converts to Form I in protic solvents via dissolution-recrystallization [4] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: